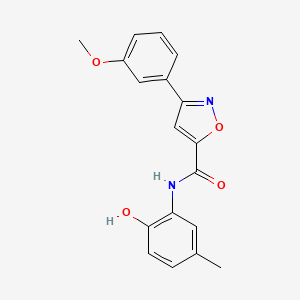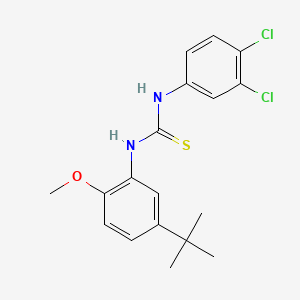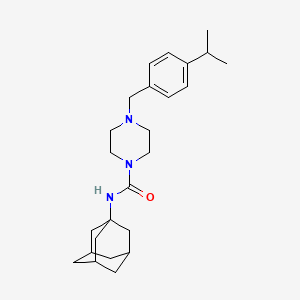
N-(2-hydroxy-5-methylphenyl)-3-(3-methoxyphenyl)-5-isoxazolecarboxamide
Vue d'ensemble
Description
N-(2-hydroxy-5-methylphenyl)-3-(3-methoxyphenyl)-5-isoxazolecarboxamide, also known as ML246, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is a selective inhibitor of a protein called TAK1, which is involved in various cellular processes such as inflammation, cell growth, and cell death.
Mécanisme D'action
N-(2-hydroxy-5-methylphenyl)-3-(3-methoxyphenyl)-5-isoxazolecarboxamide selectively inhibits the activity of TAK1 by binding to a specific site on the protein. TAK1 is a member of the mitogen-activated protein kinase (MAPK) signaling pathway, which is involved in various cellular processes such as inflammation, cell growth, and cell death. By inhibiting TAK1, N-(2-hydroxy-5-methylphenyl)-3-(3-methoxyphenyl)-5-isoxazolecarboxamide disrupts the downstream signaling pathways that are activated by TAK1, leading to the observed biological effects.
Biochemical and Physiological Effects
N-(2-hydroxy-5-methylphenyl)-3-(3-methoxyphenyl)-5-isoxazolecarboxamide has been shown to have several biochemical and physiological effects in various cell types and animal models. In cancer cells, N-(2-hydroxy-5-methylphenyl)-3-(3-methoxyphenyl)-5-isoxazolecarboxamide reduces cell proliferation and induces cell death by inhibiting TAK1-mediated signaling pathways. Inflammatory cells such as macrophages and T cells are also affected by N-(2-hydroxy-5-methylphenyl)-3-(3-methoxyphenyl)-5-isoxazolecarboxamide, leading to reduced cytokine production and decreased inflammation in various animal models of inflammatory diseases.
In the brain, N-(2-hydroxy-5-methylphenyl)-3-(3-methoxyphenyl)-5-isoxazolecarboxamide has been shown to protect neurons from cell death and improve cognitive function in animal models of neurodegenerative diseases. These effects are likely due to the inhibition of TAK1-mediated signaling pathways that are involved in neuronal survival and function.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-hydroxy-5-methylphenyl)-3-(3-methoxyphenyl)-5-isoxazolecarboxamide has several advantages for lab experiments, including its high selectivity for TAK1, its ability to penetrate cell membranes, and its low toxicity in cell cultures. However, there are also some limitations to using N-(2-hydroxy-5-methylphenyl)-3-(3-methoxyphenyl)-5-isoxazolecarboxamide in lab experiments. For example, N-(2-hydroxy-5-methylphenyl)-3-(3-methoxyphenyl)-5-isoxazolecarboxamide has poor solubility in water, which can make it difficult to use in certain assays. Additionally, N-(2-hydroxy-5-methylphenyl)-3-(3-methoxyphenyl)-5-isoxazolecarboxamide has not been extensively tested in human clinical trials, so its safety and efficacy in humans are not yet fully understood.
Orientations Futures
N-(2-hydroxy-5-methylphenyl)-3-(3-methoxyphenyl)-5-isoxazolecarboxamide has shown promise as a potential therapeutic agent in various diseases, and there are several future directions for research in this area. One direction is to further characterize the mechanism of action of N-(2-hydroxy-5-methylphenyl)-3-(3-methoxyphenyl)-5-isoxazolecarboxamide and its effects on downstream signaling pathways. Another direction is to test the efficacy of N-(2-hydroxy-5-methylphenyl)-3-(3-methoxyphenyl)-5-isoxazolecarboxamide in animal models of other diseases such as autoimmune disorders and infectious diseases. Finally, clinical trials are needed to determine the safety and efficacy of N-(2-hydroxy-5-methylphenyl)-3-(3-methoxyphenyl)-5-isoxazolecarboxamide in humans and to explore its potential as a therapeutic agent.
Applications De Recherche Scientifique
N-(2-hydroxy-5-methylphenyl)-3-(3-methoxyphenyl)-5-isoxazolecarboxamide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammatory disorders, and neurodegenerative diseases. In cancer, TAK1 is known to play a critical role in promoting tumor growth and survival. Therefore, the inhibition of TAK1 by N-(2-hydroxy-5-methylphenyl)-3-(3-methoxyphenyl)-5-isoxazolecarboxamide has been shown to reduce cancer cell proliferation and induce cell death in various cancer cell lines.
Inflammatory disorders such as rheumatoid arthritis and inflammatory bowel disease are characterized by excessive inflammation in the affected tissues. TAK1 is a key mediator of inflammatory signaling pathways, and the inhibition of TAK1 by N-(2-hydroxy-5-methylphenyl)-3-(3-methoxyphenyl)-5-isoxazolecarboxamide has been shown to reduce inflammation in various animal models of these diseases.
Neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease are characterized by the progressive loss of neurons in the brain. TAK1 has been shown to play a role in neuronal survival and function, and the inhibition of TAK1 by N-(2-hydroxy-5-methylphenyl)-3-(3-methoxyphenyl)-5-isoxazolecarboxamide has been shown to protect neurons from cell death in various animal models of these diseases.
Propriétés
IUPAC Name |
N-(2-hydroxy-5-methylphenyl)-3-(3-methoxyphenyl)-1,2-oxazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O4/c1-11-6-7-16(21)15(8-11)19-18(22)17-10-14(20-24-17)12-4-3-5-13(9-12)23-2/h3-10,21H,1-2H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAWDAEQKYKYGOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)O)NC(=O)C2=CC(=NO2)C3=CC(=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-hydroxy-5-methylphenyl)-3-(3-methoxyphenyl)-1,2-oxazole-5-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[1-(2-methoxyphenyl)ethyl]-2-phenylacetamide](/img/structure/B4759737.png)
![N~1~-allyl-N~2~-(4-bromophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4759742.png)
![N-allyl-2-{[N-(2-fluorophenyl)-N-(methylsulfonyl)glycyl]amino}benzamide](/img/structure/B4759763.png)

![N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-4-(1H-tetrazol-1-yl)benzamide](/img/structure/B4759771.png)

![2-(3-fluorophenyl)-3-[4-(1-pyrrolidinyl)phenyl]acrylonitrile](/img/structure/B4759785.png)
![2-({4-allyl-5-[(2-chloro-4-fluorophenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)-N-cyclopropylacetamide](/img/structure/B4759810.png)
![4-ethyl-N-[1-(tetrahydro-2-furanyl)ethyl]benzamide](/img/structure/B4759812.png)

![N-(5-{[(3-bromobenzyl)thio]methyl}-1,3,4-thiadiazol-2-yl)-3,4-dichlorobenzamide](/img/structure/B4759832.png)

![N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-N,4-dimethylbenzenesulfonamide](/img/structure/B4759842.png)
![N-[2-(4-isobutyryl-1-piperazinyl)phenyl]-2-thiophenecarboxamide](/img/structure/B4759855.png)